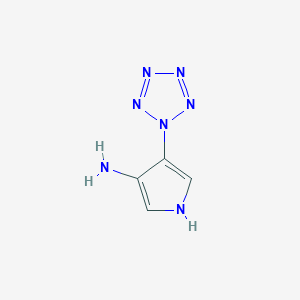
4-(1H-Pentazol-1-yl)-1H-pyrrol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-Pentazol-1-yl)-1H-pyrrol-3-amine is a compound that features a pentazole ring attached to a pyrrole ring with an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Pentazol-1-yl)-1H-pyrrol-3-amine typically involves the formation of the pentazole ring followed by its attachment to the pyrrole ring. The reaction conditions often require specific catalysts and controlled environments to ensure the stability of the pentazole ring, which is known for its high energy and reactivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods while ensuring safety and efficiency.
化学反応の分析
Types of Reactions
4-(1H-Pentazol-1-yl)-1H-pyrrol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed to modify the pentazole or pyrrole rings.
Substitution: The amine group or other positions on the rings can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent decomposition.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution reactions could introduce alkyl or aryl groups.
科学的研究の応用
Chemistry: It can be used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for biochemical studies.
Medicine: Research into its pharmacological properties could reveal potential therapeutic uses.
Industry: Its high-energy pentazole ring might find applications in materials science and explosives research.
作用機序
The mechanism of action of 4-(1H-Pentazol-1-yl)-1H-pyrrol-3-amine involves its interaction with molecular targets through its reactive pentazole and pyrrole rings. These interactions can lead to various biochemical and chemical effects, depending on the specific context in which the compound is used.
類似化合物との比較
Similar Compounds
4-(1H-Pentazol-1-yl)phenol: Similar in structure but with a phenol group instead of a pyrrole ring.
1H-Pentazol-1-ylbenzene: Features a benzene ring instead of a pyrrole ring.
Uniqueness
4-(1H-Pentazol-1-yl)-1H-pyrrol-3-amine is unique due to the combination of the pentazole and pyrrole rings, which provides distinct chemical properties and reactivity compared to other similar compounds.
特性
CAS番号 |
652148-79-3 |
|---|---|
分子式 |
C4H5N7 |
分子量 |
151.13 g/mol |
IUPAC名 |
4-(pentazol-1-yl)-1H-pyrrol-3-amine |
InChI |
InChI=1S/C4H5N7/c5-3-1-6-2-4(3)11-9-7-8-10-11/h1-2,6H,5H2 |
InChIキー |
CJKACLZLGRRCIA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CN1)N2N=NN=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


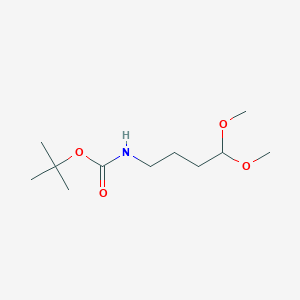
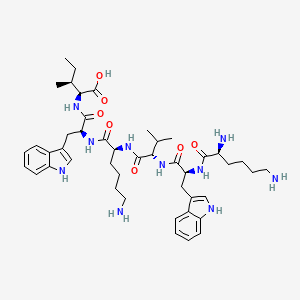
![5-[2-(Octyloxy)phenyl]cyclohexane-1,3-dione](/img/structure/B12536300.png)
![3-[2-(Methoxymethyl)phenyl]prop-2-enoic acid](/img/structure/B12536303.png)
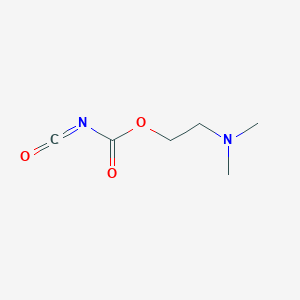
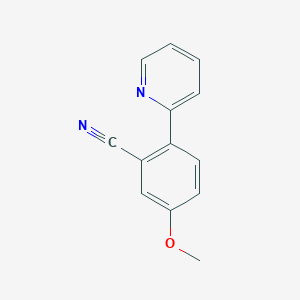
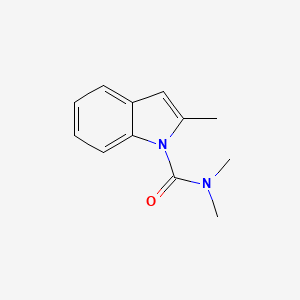
![Benzonitrile, 4-[(1-azulenylmethylene)amino]-](/img/structure/B12536319.png)
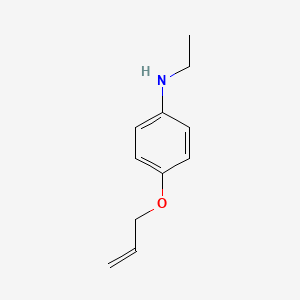
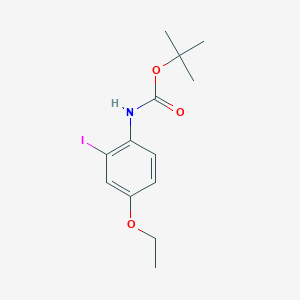
![2-{[4-(Difluoromethoxy)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene](/img/structure/B12536335.png)
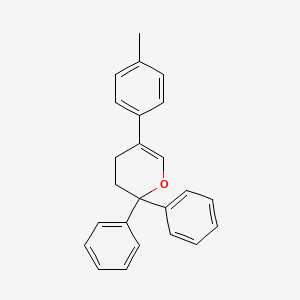

![Quinolinium, 1-methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]-](/img/structure/B12536363.png)
